(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
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Overview
Description
®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a methylpentanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
It’s known that α,β-unsaturated carbonyl compounds, which this compound can be a part of, are key building blocks in organic chemistry .
Mode of Action
The mode of action of this compound involves the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .
Pharmacokinetics
The synthesis of primary amines from carbonyl compounds is known to be performed with ammonia .
Result of Action
The result of the action of this compound is the synthesis of structurally diverse primary amines by reductive amination of carbonyl compounds with twofold ammonia . This process is self-accelerated and results in the quantitative synthesis of primary amines .
Action Environment
The action environment of this compound is influenced by the catalyst used in the reaction. Specifically, the use of layered boron nitride supported ruthenium as a catalyst leads to an increased hydrogenation activity due to the enhanced interfacial electronic effects between ruthenium and the edge surface of boron nitride .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the coupling of the protected amino acid with the appropriate alkyl halide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected amino acids, primary amines, and substituted derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzyloxycarbonyl-L-leucine: A similar compound with a different amino acid backbone.
N-Benzyloxycarbonyl-D-leucine: The enantiomer of N-Benzyloxycarbonyl-L-leucine.
Uniqueness
®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactions and interactions, making it a valuable tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAEQMKZMDWPI-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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